Cyclo(D-phe-D-his)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(3R,6R)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1 |
InChI Key |
HLXXMJDWTBXTOR-CHWSQXEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CN=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of Cyclo D Phe D His
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is utilized to define the molecular architecture of Cyclo(D-Phe-D-His) from various perspectives, including its solution and solid-state structures, stereochemistry, and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of cyclic peptides in solution. For Cyclo(D-Phe-D-His), ¹H and ¹³C NMR studies provide detailed information about the conformation of the central diketopiperazine ring and the orientation of the phenyl and imidazole (B134444) side chains.
In solution, the DKP ring of similar cyclic dipeptides typically adopts a non-planar conformation, most commonly a boat-like shape. capes.gov.br This boat conformation minimizes steric strain and positions the amino acid side chains in pseudo-equatorial or pseudo-axial orientations. For a D,D-configured dipeptide like Cyclo(D-Phe-D-His), the side chains are expected to reside on opposite sides of the DKP ring in a trans arrangement.
Table 1: Expected ¹H and ¹³C NMR Observables for Conformational Analysis of Cyclo(D-Phe-D-His)
| NMR Parameter | Structural Information Provided | Expected Observation for Cyclo(D-Phe-D-His) |
|---|---|---|
| ¹H Chemical Shifts | Provides information on the local electronic environment of each proton. | Protons of the aromatic rings (phenyl and imidazole) would appear in the downfield region (approx. 7-8 ppm). CαH protons would be sensitive to the ring conformation and side-chain orientation. |
| ¹³C Chemical Shifts | Reveals the carbon skeleton and the electronic environment of each carbon atom. | Carbonyl carbons (C=O) of the amide bonds would have characteristic shifts around 165-170 ppm. nih.gov Aromatic carbons would appear in the 115-140 ppm range. |
| ³J(HN-CαH) Coupling Constants | Helps determine the dihedral angle (φ) of the peptide backbone via the Karplus equation. | The magnitude of these couplings would help define the puckering of the DKP ring. |
Electronic Circular Dichroism (ECD) for Stereochemical Assignment and Conformation
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for confirming the absolute stereochemistry of chiral molecules and investigating their conformational properties. mit.edu Since Cyclo(D-Phe-D-His) is a chiral molecule, it exhibits a characteristic ECD spectrum due to the differential absorption of left- and right-circularly polarized light by its chromophores (the peptide bonds and the aromatic rings).
The stereochemistry of 2,5-diketopiperazines has a profound impact on their ECD spectra. nih.gov It is a well-established principle that enantiomeric pairs, such as Cyclo(L-Phe-L-His) and Cyclo(D-Phe-D-His), produce mirror-image ECD spectra. Therefore, the ECD spectrum of Cyclo(D-Phe-D-His) is expected to be opposite in sign to that of its L,L-counterpart. researchgate.net This makes ECD an unambiguous method for stereochemical assignment. nih.gov
The primary chromophores contributing to the spectrum are the n→π* and π→π* transitions of the amide bonds in the far-UV region (around 190-240 nm) and the transitions of the aromatic side chains in the near-UV region (250-300 nm). jascoinc.com The sign and intensity of the Cotton effects in the ECD spectrum are sensitive to the conformation of the DKP ring and the spatial arrangement of the aromatic side chains, providing a spectroscopic fingerprint of the molecule's folded or extended state in solution. nih.goviaea.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Detailed vibrational analyses, often supported by Density Functional Theory (DFT) calculations, have been performed on analogous compounds like Cyclo(L-His-L-Phe). researchgate.netiku.edu.tr The vibrational spectra are dominated by characteristic bands of the diketopiperazine ring. Key vibrational modes include:
Amide A and B bands: Associated with N-H stretching vibrations, typically appearing above 3100 cm⁻¹. Their positions are sensitive to hydrogen bonding.
Amide I band: Occurring around 1650-1690 cm⁻¹, this band is primarily due to the C=O stretching vibrations of the two peptide bonds. Its frequency and splitting can provide information on the DKP ring conformation and intermolecular hydrogen bonding in the crystal lattice.
Amide II band: Found near 1480-1550 cm⁻¹, this mode arises from a combination of N-H in-plane bending and C-N stretching. For cyclic dipeptides with a boat conformation, the Amide II band is often observed below 1500 cm⁻¹ in the Raman spectrum. researchgate.net
Side-Chain Vibrations: Bands corresponding to the vibrations of the phenyl and imidazole rings can also be identified, providing information on their local environment. researchgate.netnih.gov
Since the vibrational frequencies are primarily dependent on bond strengths and atomic masses, the IR and Raman spectra of Cyclo(D-Phe-D-His) are expected to be nearly identical to those of its enantiomer, Cyclo(L-Phe-L-His). researchgate.netiku.edu.tr
Table 2: Characteristic Infrared and Raman Bands for Cyclo(D-Phe-D-His) (based on data for Cyclo(L-His-L-Phe))
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Amide A | ~3300 - 3500 | N-H Stretching |
| Amide I | ~1660 - 1690 | C=O Stretching |
| Amide II | ~1481 (Raman) | N-H Bending & C-N Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for determining the molecular weight of Cyclo(D-Phe-D-His) and for elucidating its structure through fragmentation analysis (tandem MS or MS/MS). Using electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.
The fragmentation of cyclic dipeptides under collision-induced dissociation (CID) is complex because an initial cleavage is required to open the ring before sequence-informative losses can occur. shimadzu.com The fragmentation pathways are highly dependent on the nature of the amino acid side chains. researchgate.net For aromatic cyclodipeptides, common fragmentation patterns involve:
Cleavage of the DKP ring.
Loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).
Loss of the side chains or parts of the side chains. A characteristic fragment for phenylalanine-containing peptides is the tropylium (B1234903) ion (m/z 91) resulting from the benzyl (B1604629) group, while histidine fragmentation often involves the imidazole portion of the side chain.
Stereochemistry can influence fragmentation patterns, although the differences between diastereomers (e.g., L,L vs. L,D) are often more pronounced than between enantiomers (L,L vs. D,D). acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the parent ion and its fragments.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of Cyclo(D-Phe-D-His).
For related cyclic dipeptides, crystal structures reveal that the DKP ring can adopt conformations ranging from nearly planar to significantly puckered (boat or chair forms). jst.go.jpnih.gov The specific conformation adopted in the crystal is influenced by a balance between intramolecular forces (e.g., steric hindrance, folded vs. extended side chains) and intermolecular forces, such as hydrogen bonds and π-π stacking interactions, which dictate the crystal packing. nih.govresearchgate.net
In a crystal of Cyclo(D-Phe-D-His), it is expected that intermolecular hydrogen bonds would form between the N-H donor and C=O acceptor of the amide groups on adjacent molecules, often leading to the formation of tapes or layered structures. researchgate.net The aromatic side chains may participate in π-π stacking or CH-π interactions, further stabilizing the crystal lattice. An X-ray structure would unambiguously define the DKP ring conformation (e.g., boat, chair, planar), the orientation of the side chains (axial/equatorial, folded/extended), and the complete network of intermolecular interactions.
Conformational Landscapes and Dynamics
Theoretical conformational analysis, using methods like Density Functional Theory (DFT), can be used to map this landscape. scielo.br Such calculations for the related Cyclo(L-His-L-Phe) have shown that a boat conformation for the DKP ring is energetically more stable than a planar one. researchgate.netiku.edu.tr The analysis also explores the rotational freedom of the side chains, identifying low-energy conformers corresponding to different folded and extended arrangements. researchgate.net
In solution, the molecule dynamically samples these conformations. NMR spectroscopy can provide evidence for this dynamic behavior, for example, through temperature-dependent spectral changes or the observation of averaged signals that indicate rapid exchange between multiple conformations. upf.edu In contrast, the solid-state structure determined by X-ray crystallography represents a single, low-energy conformation trapped within the crystal lattice. The comparison between the solution (NMR) and solid-state (X-ray) structures reveals the influence of the environment (solvent vs. crystal packing) on the conformational preferences of the molecule. capes.gov.br
Diketopiperazine Ring Conformation
The central 2,5-diketopiperazine ring is a six-membered ring formed by two intramolecular peptide bonds. While early studies of the parent 2,5-diketopiperazine suggested a planar structure in the solid state, it is now understood that a boat conformation is typically the lowest energy conformer. baranlab.org However, this can be influenced by the substituents at the C-3 and C-6 positions. For cis-3,6-disubstituted DKPs, a boat conformation, sometimes slightly flattened, is generally preferred. baranlab.org In contrast, DKPs containing aromatic residues may favor a planar conformation to allow for overlap between the aromatic ring and the DKP ring. baranlab.org In solution, a rapid exchange between two equally populated enantiomeric boat structures can also occur. baranlab.org The conformation of the DKP ring in cyclic dipeptides can also be influenced by the solvent environment, with different conformations observed in the solid state versus in solution. For example, cyclo(D-Phenylalanyl-trans-4-fluoro-D-prolyl) adopts a flattened chair conformation in crystals but a boat-like shape in solution. nih.gov
Side-Chain Rotamer Preferences and Flexibility
The orientation of the phenyl and imidazole side chains of the D-phenylalanine and D-histidine residues, respectively, is defined by a series of torsion angles (chi angles). The preferred conformations, or rotamers, are influenced by steric interactions with the diketopiperazine backbone and with each other. The flexibility of these side chains plays a significant role in molecular recognition and interaction with biological targets.
The preference for certain rotamers is dependent on the backbone dihedral angles (phi and psi). researchgate.net For amino acids with sp3-sp2 hybridized bonds in their side chains, like phenylalanine, the conformational distribution is often continuous rather than discrete rotamer wells. nih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the energetically preferred conformations and the flexibility of these side chains. bsu.edu.az These analyses often reveal a limited number of stable conformations, which can range from folded structures, where a side chain interacts with the DKP ring, to more extended arrangements. bsu.edu.azjst.go.jp
Table 1: Common Side-Chain Rotamers and their Descriptions
| Rotamer | Chi (χ) Angle Range | Description |
|---|---|---|
| g- (gauche -) | 60° ± 60° | A staggered conformation with a 60° dihedral angle. |
| t (trans) | 180° ± 60° | An anti-periplanar conformation with a 180° dihedral angle. |
| g+ (gauche +) | -60° ± 60° | A staggered conformation with a -60° dihedral angle. |
Data sourced from IUPAC-IUB Commission recommendations. univ-lyon1.fr
Intermolecular Interactions and Self-Assembly
Cyclic dipeptides, including Cyclo(D-Phe-D-His), have a strong tendency to form intermolecular hydrogen bonds, which drives their self-assembly into higher-order structures. researchgate.net This self-assembly can lead to the formation of one-dimensional molecular chains or two-dimensional layers. researchgate.net
A key feature of the self-assembly of many cyclic peptides is the formation of nanotubular structures. This process is typically driven by antiparallel β-sheet-like hydrogen bonding between the flat cyclic peptide rings. nih.govuit.no In these assemblies, the amino acid side chains project outwards from the nanotube, allowing for the tuning of the nanotube's surface properties by altering the amino acid sequence. uit.no The stability of these self-assembled structures is influenced by factors such as the solvent, with hydrogen-bonding solvents like water potentially disrupting the intermolecular hydrogen bonds that hold the assembly together. nih.gov
The self-assembly process can also lead to the formation of other supramolecular structures, such as two-dimensional nanosheets and mesosheets. researchgate.net These assemblies are often stabilized by a combination of hydrogen bonding and aromatic π-π stacking interactions. researchgate.net
Determination of Stereochemical Configuration and Purity
The precise determination of the stereochemical configuration and purity of Cyclo(D-Phe-D-His) is essential, as these factors significantly impact its properties and biological activity. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is a standard method for assessing the purity of cyclic dipeptides. mdpi.comscispace.comresearchgate.netnih.gov The retention time and the peak area in the chromatogram provide information about the purity of the sample, with a peak area of ≥95% often indicating high purity. Different stereoisomers will typically have different retention times, allowing for their separation and quantification. nih.gov
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. mdpi.comscispace.comresearchgate.netnih.govnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can provide precise mass-to-charge ratios, confirming the elemental composition. mdpi.comscispace.comresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., NOESY, HMBC, HSQC) NMR experiments are used to determine the connectivity of atoms and the spatial proximity of protons, which helps in assigning the stereochemistry and conformation. mdpi.comscispace.comresearchgate.netnih.govnih.govdiva-portal.org
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly valuable for determining the absolute configuration of chiral molecules. nih.govresearchgate.net By comparing the experimental spectra with those calculated for different stereoisomers using quantum-chemical methods, the absolute configuration can be unambiguously assigned. nih.govresearchgate.net
Finally, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including the conformation of the diketopiperazine ring and the side chains, as well as the intermolecular interactions within the crystal lattice. nih.govmdpi.comscispace.comresearchgate.netnih.govnih.gov
Table 3: Analytical Techniques for Stereochemical and Purity Analysis
| Technique | Information Provided |
|---|---|
| Reversed-Phase HPLC | Purity, separation of stereoisomers |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural connectivity, conformation, stereochemistry |
| Electronic Circular Dichroism (ECD) | Absolute configuration |
| Vibrational Circular Dichroism (VCD) | Absolute configuration |
Elucidation of Biochemical Mechanisms and Molecular Interactions of Cyclo D Phe D His
Receptor Binding and Signaling Pathway Modulation
Cyclo(D-Phe-D-His) and its related analogs interact with several receptor types, leading to the activation or inhibition of downstream signaling cascades. These interactions are crucial to its physiological effects.
Melanocortin Receptors: The melanocortin system, which includes five G-protein coupled receptors (MC1R-MC5R), is involved in regulating functions like pigmentation, energy homeostasis, and inflammation. acs.org The endogenous agonists for these receptors contain the "His-Phe-Arg-Trp" sequence, which is critical for receptor recognition and stimulation. acs.org Analogs of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 have been studied for their activity at mouse melanocortin receptors. acs.org Modifications to this core structure can lead to ligands with high selectivity for different melanocortin receptor subtypes. bindingdb.orgnih.gov For instance, certain substitutions can result in compounds with nanomolar potency at MC1R and MC5R, but micromolar potency at the centrally expressed MC3R and MC4R. acs.org
Opioid Receptors: Cyclo(D-Phe-D-His) analogs have been shown to interact with opioid receptors, which are key targets for pain management. Some macrocyclic tetrapeptides exhibit multifunctional activity, acting as agonists at mu- and kappa-opioid receptors, and antagonists at kappa-opioid receptors. nih.gov This mixed profile may offer advantages over traditional opioids by reducing side effects like respiratory depression. researchgate.net The stereochemistry of the amino acid residues within these cyclic peptides is crucial for their opioid receptor activity and selectivity. mdpi.com For example, some stereoisomers of the parent compounds exhibit kappa-opioid receptor (KOR) antagonism, while others show delta-opioid receptor (DOR) antagonism. mdpi.com
Integrins: Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, influencing processes like cell spreading, migration, and survival. medchemexpress.comnih.govnih.gov Cyclic peptides containing the Arg-Gly-Asp (RGD) motif, such as Cyclo(Arg-Gly-Asp-D-Phe-Val), are known inhibitors of integrin αvβ3. medchemexpress.combiorxiv.org This inhibition can disrupt cell-integrin interactions and has been explored for its potential in cancer research. medchemexpress.commedchemexpress.com Blocking integrin signaling can affect the circadian clock and downstream pathways involving FAK and ERK1/2. biorxiv.org
Sigma-1 Receptor: The sigma-1 receptor is a unique molecular chaperone located in the endoplasmic reticulum that modulates intracellular calcium signaling and has been implicated in various neurological and psychiatric conditions. nih.govnih.gov While direct binding data for Cyclo(D-Phe-D-His) is not readily available, the receptor is known to interact with a wide variety of structurally diverse ligands. acs.org Sigma-1 receptor activation can influence the activity of other receptors, including opioid receptors, potentially potentiating their analgesic effects. nih.govpnas.org
Cholecystokinin (B1591339) (CCK) Receptors: CCK receptors, which include CCK1R and CCK2R, are G-protein coupled receptors involved in gastrointestinal functions and are also found in the central nervous system. nih.govfrontiersin.orgguidetopharmacology.org These receptors are activated by the peptide hormones cholecystokinin and gastrin. thno.org The development of radiolabeled CCK/gastrin peptide analogs has been pursued for imaging and therapy of tumors that express these receptors. thno.org
The functional outcome of Cyclo(D-Phe-D-His) and its analogs binding to a receptor can be either agonism (activation) or antagonism (inhibition). msdmanuals.com
Agonists activate receptors to elicit a biological response. For example, certain macrocyclic tetrapeptides act as agonists at mu- and kappa-opioid receptors, leading to antinociception. nih.govresearchgate.net
Antagonists block the action of an agonist. The same macrocyclic tetrapeptide that shows agonist activity can later exhibit time-dependent antagonist-like effects at the kappa-opioid receptor. nih.gov The nature of the amino acid residues within the peptide is critical in determining whether it will act as an agonist or an antagonist. uq.edu.au For instance, substituting a specific amino acid in a peptide agonist can convert it into an antagonist. uq.edu.au
The mechanism often involves the stabilization of either the active or inactive conformation of the receptor. msdmanuals.com Competitive antagonism occurs when the antagonist binds to the same site as the agonist, preventing the agonist from binding. msdmanuals.com
Receptor binding by Cyclo(D-Phe-D-His) analogs initiates or inhibits intracellular signaling cascades.
Melanocortin Receptor Signaling: Activation of melanocortin receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) 3', 5'-monophosphate (cAMP). mdpi.com
Opioid Receptor Signaling: Opioid receptor activation can trigger a range of downstream pathways. Multifunctional opioids may produce their effects through synergistic activity at different opioid receptor subtypes. nih.gov
Integrin Signaling: Integrin engagement with the extracellular matrix can activate downstream signaling pathways involving focal adhesion kinase (FAK) and Rho-associated kinase (ROCK). biorxiv.org This can influence the actin cytoskeleton and modulate transcription factors. biorxiv.org
CCK Receptor Signaling: CCK receptors are coupled to G-proteins that activate a phosphatidylinositol-calcium second messenger system. idrblab.net This leads to an increase in intracellular calcium levels. nih.gov In some cases, splice variants of the CCK2R can exhibit constitutive activation of signaling pathways, leading to enhanced cell proliferation. frontiersin.org
Sigma-1 Receptor Signaling: The sigma-1 receptor modulates intracellular calcium signaling by interacting with IP3 receptors at the mitochondria-associated ER membrane. nih.gov This can impact cell survival and other cellular processes. nih.gov
Enzyme Inhibition and Activity Modulation
Cyclo(D-Phe-D-His) and related cyclic peptides can also exert their effects by directly interacting with and modulating the activity of specific enzymes.
Thrombin: Thrombin is a key serine protease in the blood coagulation cascade. openbiochemistryjournal.com Peptide-based inhibitors have been designed to target thrombin's active site. openbiochemistryjournal.comgoogle.com The D-Phe-Pro-Arg motif is a common feature in many thrombin inhibitors, mimicking the binding region of its natural substrate, fibrinogen. openbiochemistryjournal.com The efficiency of these inhibitors can be enhanced by modifying the peptide structure, for example, by adding a fatty acid residue, which can increase the inhibitory effect. openbiochemistryjournal.com The inhibition constants (Ki) are used to quantify the potency of these inhibitors. openbiochemistryjournal.comresearchgate.net
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a central enzyme in glycolysis but also has "moonlighting" functions in processes like apoptosis and transcription. nih.govnih.govrsc.org The cyclic dipeptide cyclo(His-Pro) has been shown to inhibit the activity of cytosolic GAPDH (GAPC1) with an IC50 of approximately 200 μM. nih.gov This inhibition is conserved in human GAPDH. nih.gov The active site of GAPDH contains a highly reactive cysteine residue that is crucial for its catalytic activity and is a target for inhibitory molecules. rsc.orguniprot.org
Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. wikipedia.orglibretexts.org This can either activate or inhibit the enzyme. wikipedia.orglibretexts.org
While direct evidence for allosteric modulation of thrombin or GAPDH by Cyclo(D-Phe-D-His) is not explicitly detailed in the provided context, this mechanism is a fundamental way that cellular metabolism is regulated. wikipedia.orgnih.gov For instance, allosteric interactions can alter the binding kinetics of a substrate to the active site. nih.govacs.org In the broader context of enzyme regulation, allosteric modulators play a crucial role in fine-tuning the function of proteins in response to cellular needs. nih.govacs.orgnih.gov
Interactive Data Tables
Table 1: Receptor Interactions of Cyclo(D-Phe-D-His) Analogs
| Receptor | Ligand/Analog Type | Observed Effect | Reference |
|---|---|---|---|
| Melanocortin Receptors | Ac-His-D-Phe-Arg-Trp-NH2 analogs | Selective agonism at different subtypes | acs.org |
| Opioid Receptors | Macrocyclic tetrapeptides | Mixed agonism/antagonism | nih.govresearchgate.net |
| Integrin αvβ3 | Cyclo(Arg-Gly-Asp-D-Phe-Val) | Inhibition | medchemexpress.combiorxiv.org |
Table 2: Enzyme Inhibition by Cyclic Peptides
| Enzyme | Inhibitor | Inhibition Data | Reference |
|---|---|---|---|
| Thrombin | Peptide-based inhibitors | Ki values in the micromolar range | openbiochemistryjournal.com |
Cellular Effects and Molecular Pathways (In Vitro Studies)
In-depth searches for in vitro studies on Cyclo(D-Phe-D-His) did not yield specific results for the outlined cellular effects and molecular pathways.
Effects on Cell Proliferation and Viability
No specific studies detailing the effects of Cyclo(D-Phe-D-His) on cell proliferation and viability were identified. While research exists for other cyclic dipeptides, such as those containing D-Proline or D-Tyrosine, which show varied effects on the proliferation and viability of cell lines like human peripheral blood mononuclear cells (PBMCs) and A549 cells, this information cannot be attributed to Cyclo(D-Phe-D-His). mdpi.comresearchgate.net
Modulation of Intracellular Signaling (e.g., Nrf2 Regulation, Calcium Signaling, ERK Pathway)
There is no available research specifically investigating the modulation of Nrf2, calcium signaling, or the ERK pathway by Cyclo(D-Phe-D-His). It is noteworthy that other histidine-containing cyclic dipeptides, such as Cyclo(His-Pro), have been studied for their role in activating the Nrf2 signaling pathway and modulating calcium signaling. oup.comoup.comnih.govresearchgate.net Similarly, the ERK pathway's involvement has been examined in the context of other cyclic peptides, but not for Cyclo(D-Phe-D-His). mdpi.comnih.govcreative-diagnostics.com
Mechanisms of Antioxidant Activity
The specific mechanisms of antioxidant activity for Cyclo(D-Phe-D-His) have not been elucidated in the available literature. Studies on related compounds, like Cyclo(His-Pro) and Cyclo(D-Tyr-D-Phe), indicate that cyclic dipeptides can exert antioxidant effects through mechanisms such as triggering the Nrf2-mediated upregulation of antioxidant defenses or through direct radical scavenging. researchgate.netnih.govnih.govmdpi.com However, these findings are not directly applicable to Cyclo(D-Phe-D-His).
Role in Cell-to-Cell Communication
No studies were found that investigate the role of Cyclo(D-Phe-D-His) in cell-to-cell communication, such as quorum sensing in bacteria. Research in this area has focused on other cyclic dipeptides like Cyclo(Phe-Pro), which has been identified as a secondary metabolite involved in bacterial communication. researchgate.netasm.org
Pharmacological Investigations of Cyclo D Phe D His in Preclinical Models
Comparative Studies with L-Amino Acid Stereoisomers and Other Diketopiperazines
The pharmacological profile of a diketopiperazine, such as Cyclo(D-Phe-D-His), is profoundly influenced by its stereochemistry. The spatial arrangement of the constituent amino acid side chains dictates the molecule's three-dimensional shape, which in turn governs its ability to interact with biological targets like receptors and enzymes. Comparative studies involving different stereoisomers—molecules with the same chemical formula but different spatial arrangements—are crucial for elucidating structure-activity relationships. While direct, comprehensive comparative data for all stereoisomers of Cyclo(Phe-His) are limited in the scientific literature, analysis of its L-amino acid counterpart, Cyclo(L-His-L-Phe), and other related diketopiperazines provides significant insights.
The stereoisomers of a diketopiperazine like Cyclo(Phe-His) include not only the enantiomer with two L-amino acids, Cyclo(L-Phe-L-His), but also the diastereomers Cyclo(L-Phe-D-His) and Cyclo(D-Phe-L-His). These isomers can be classified as cis or trans based on the relative orientation of the amino acid side chains with respect to the central diketopiperazine ring. Typically, L,L and D,D isomers adopt a cis conformation, while L,D and D,L isomers adopt a trans conformation. core.ac.ukmdpi.com This structural difference is fundamental to their varying biological activities.
Pharmacological Profile of Cyclo(L-His-L-Phe)
Research on Cyclo(L-His-L-Phe), the L-amino acid stereoisomer of Cyclo(D-Phe-D-His), has revealed a range of biological activities in preclinical models. A notable study investigated its effects on cancer cell lines, cardiovascular parameters, and microbial growth. oup.com
In cytotoxicity screenings, Cyclo(L-His-L-Phe) demonstrated significant anti-tumor activity, particularly against cervical carcinoma (HeLa) cells. oup.com The compound also exhibited notable effects on the cardiovascular system. In isolated rat heart studies, it caused a gradual reduction in heart rate and a decrease in coronary flow. oup.com Furthermore, patch-clamp studies on ventricular myocytes indicated that Cyclo(L-His-L-Phe) blocks sodium and calcium ion channels while opening inward-rectifying potassium ion channels. oup.com The compound also displayed excellent antifungal activity. oup.com
These findings for the L,L-isomer provide a critical benchmark for understanding the potential therapeutic applications of histidine-containing diketopiperazines.
Table 1: Summary of Preclinical Pharmacological Activities of Cyclo(L-His-L-Phe)
| Assay Type | Model System | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa (Cervical Carcinoma) Cell Line | Significant reduction in cell viability | oup.com |
| WHCO3 (Esophageal Carcinoma) Cell Line | Moderate activity | oup.com | |
| MCF-7 (Breast Carcinoma) Cell Line | Moderate activity | oup.com | |
| Cardiovascular | Isolated Rat Heart | Gradual reduction in heart rate, decrease in coronary flow | oup.com |
| Ion Channel Activity | Rat Ventricular Myocytes | Blocking of Na+ and Ca2+ channels, opening of K+ channels | oup.com |
| Antimicrobial | Fungal Strains | Excellent antifungal activity | oup.comnih.gov |
Influence of Stereochemistry in Other Diketopiperazines
The critical role of stereochemistry is well-documented in other classes of diketopiperazines, offering a framework for predicting how Cyclo(D-Phe-D-His) might differ from its isomers.
For instance, studies on proline-containing diketopiperazines have shown that stereochemistry significantly impacts cytotoxic effects. In one such study, Cyclo(L-Phe-D-Pro) was compared to its diastereomer, Cyclo(D-Phe-D-Pro). The L,D isomer showed a cytotoxic IC₅₀ value of 38.9 µM against the HCT-116 cancer cell line, whereas the D,D isomer was approximately three times weaker, with an IC₅₀ of 94.0 µM. nih.gov This demonstrates that a change in the configuration of a single amino acid can dramatically alter biological potency.
Similarly, the four stereoisomers of Cyclo(Trp-Pro) were synthesized and screened, revealing distinct biological profiles. The trans isomers, Cyclo(L-Trp-D-Pro) and Cyclo(D-Trp-L-Pro), showed the most effective anticancer activity against HeLa cells. core.ac.uk In contrast, the cis isomer, Cyclo(L-Trp-L-Pro), was the most effective antimicrobial agent against Gram-positive bacteria, while a trans isomer, Cyclo(L-Trp-D-Pro), was more effective against the Gram-negative Escherichia coli. core.ac.uk
In another example involving Cyclo(Leu-Phe) and its analogs, different stereoisomers displayed varied antimicrobial activities against Staphylococcus aureus, with MICs ranging from 12.5 µg/mL to 25 µg/mL depending on the specific L/D combination. frontiersin.orgmdpi.com
Table 2: Comparative Cytotoxicity of Proline-Based Diketopiperazine Stereoisomers
| Compound | Configuration | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Cyclo(L-Phe-D-Pro) | L,D (trans) | HCT-116 | 38.9 | nih.gov |
| Cyclo(D-Phe-D-Pro) | D,D (cis) | HCT-116 | 94.0 | nih.gov |
| Cyclo(L-Phe-L-Pro) | L,L (cis) | OVCAR-8 | 18.3 (µg/mL) | nih.gov |
| Cyclo(L-Trp-D-Pro) | L,D (trans) | HeLa | <50% viability reduction at 1 mM | core.ac.uk |
These examples consistently highlight that D-amino acid-containing stereoisomers, such as the target compound Cyclo(D-Phe-D-His), are not merely inactive counterparts to the L-amino acid forms. Instead, their unique three-dimensional structures can lead to novel or enhanced interactions with biological targets, resulting in distinct pharmacological profiles. The D,D configuration of Cyclo(D-Phe-D-His) would be expected to confer a different molecular shape compared to the L,L, L,D, and D,L isomers, likely leading to significant differences in its anticancer, antimicrobial, and cardiovascular activities. However, without direct experimental comparison, these differences remain speculative.
Computational and Theoretical Modeling of Cyclo D Phe D His
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, capturing their movements and interactions over time. This approach is particularly valuable for understanding the conformational landscape and interaction patterns of flexible molecules such as cyclic peptides.
Conformational Sampling and Solution Dynamics
MD simulations are instrumental in exploring the vast conformational space available to cyclic peptides in different environments. acs.org For cyclic peptides, the ability to adopt various shapes, or conformations, is often linked to their biological activity and properties like membrane permeability. rsc.orgrsc.org In solution, these peptides are not static but exist as an ensemble of interconverting structures. rsc.org
Table 1: Key Factors Influencing Conformational Dynamics of Cyclic Peptides in MD Simulations
| Factor | Description | Significance for Cyclo(D-Phe-D-His) |
| Diketopiperazine (DKP) Ring Pucker | The six-membered DKP ring can exist in various conformations, primarily boat and planar forms. | The relative stability of these forms affects the overall topology and the orientation of the side chains. |
| Side Chain Torsional Angles (χ) | The rotational freedom of the Phenylalanine and Histidine side chains allows for numerous spatial arrangements. | The orientation of the aromatic rings is crucial for receptor binding and other intermolecular interactions. |
| Intramolecular Hydrogen Bonding | Hydrogen bonds can form between the amide groups of the peptide backbone, stabilizing specific conformations. | The presence and stability of these bonds can influence the peptide's rigidity and membrane permeability. |
| Solvent Interactions | The surrounding solvent molecules (e.g., water) interact with the peptide, influencing its conformational preferences. | In aqueous solution, polar groups will tend to be solvent-exposed, while in a non-polar environment, a more compact, internally hydrogen-bonded structure may be favored. |
Peptide-Receptor Docking and Interaction Analysis
To understand the potential biological targets of Cyclo(D-Phe-D-His), molecular docking simulations are employed. This computational technique predicts the preferred orientation of the peptide when it binds to a receptor, typically a protein. acs.org The process involves sampling a multitude of possible binding poses and scoring them based on their energetic favorability. dergipark.org.tr
For a peptide like Cyclo(D-Phe-D-His), docking studies can elucidate how its specific three-dimensional structure, determined by the D-amino acid configuration, interacts with the binding pocket of a receptor. The analysis of these interactions can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the binding affinity. For instance, the aromatic rings of phenylalanine and histidine could engage in π-π stacking or hydrophobic interactions with receptor residues, while the amide groups of the backbone could act as hydrogen bond donors or acceptors. nih.gov Docking studies on similar cyclic peptides have successfully identified critical interactions and guided the design of analogs with improved affinity and selectivity. nih.govias.ac.in The binding energy, often calculated as a score (e.g., in kcal/mol), provides a quantitative estimate of the binding affinity. dergipark.org.tr
Membrane Permeability Predictions
A significant challenge in drug development is ensuring that a molecule can cross cell membranes to reach its intracellular target. nih.gov Computational methods, particularly MD simulations, are increasingly used to predict the membrane permeability of cyclic peptides. acs.orgacs.org These simulations can model the process of a peptide moving from an aqueous environment, partitioning into the lipid bilayer, and diffusing across it.
The "chameleon-like" behavior of some cyclic peptides, where they adopt different conformations in water versus the non-polar membrane interior, is thought to be crucial for their permeability. rsc.org In the aqueous phase, the peptide might expose its polar groups, while within the membrane, it can form internal hydrogen bonds to shield these groups, presenting a more hydrophobic exterior. nih.gov MD simulations can capture these conformational changes and calculate the free energy profile associated with membrane translocation. acs.org This profile reveals the energy barriers the peptide must overcome to enter and cross the membrane, providing a theoretical estimation of its permeability. Factors such as the number of hydrogen bond donors and acceptors and the polar surface area are critical parameters that influence permeability and can be evaluated computationally. researchgate.net
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods provide a more fundamental description of molecular systems by solving the Schrödinger equation. wikipedia.orgunam.mx Density Functional Theory (DFT), a class of QM methods, is particularly popular for its balance of accuracy and computational cost, making it well-suited for studying molecules of biological interest. scispace.comfz-juelich.de
Electronic Structure and Reactivity Analysis
DFT calculations are used to investigate the electronic structure of Cyclo(D-Phe-D-His), providing insights into its stability, charge distribution, and reactivity. researchgate.net By calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's potential for donating or accepting electrons. longdom.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
These calculations can also generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify electron-rich regions that are likely to act as hydrogen bond acceptors and electron-poor regions that can act as hydrogen bond donors. This information is invaluable for understanding intermolecular interactions, including those with receptors and solvents. longdom.org Studies on similar cyclic dipeptides have used DFT to determine the most stable conformations and analyze their electronic properties. researchgate.netresearchgate.net
Table 2: Key Electronic Properties from DFT Calculations
| Property | Definition | Relevance for Cyclo(D-Phe-D-His) |
| Total Energy | The total electronic energy of the molecule in a given conformation. | Used to compare the relative stability of different conformers. The lowest energy conformation is the most stable. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally indicates higher stability and lower chemical reactivity. researchgate.net |
| Electrostatic Potential | The spatial distribution of charge around the molecule. | Identifies regions of positive and negative potential, predicting sites for electrostatic interactions. |
Spectroscopic Property Prediction (e.g., ECD, NMR Chemical Shifts)
A powerful application of QM and DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate computed structures. nih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy is a technique that is highly sensitive to the stereochemistry of chiral molecules. grafiati.com Since Cyclo(D-Phe-D-His) is chiral due to the D-amino acids, it will have a characteristic ECD spectrum. Time-dependent DFT (TD-DFT) can be used to calculate the theoretical ECD spectrum for a given 3D structure. faccts.deresearchgate.net By comparing the predicted spectrum with the experimentally measured one, it is possible to unambiguously determine the absolute configuration of the molecule. nih.gov This is a crucial step in confirming the synthesis of the correct stereoisomer.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure of peptides. rsc.org QM methods, often in combination with MD simulations, can predict the ¹H and ¹³C NMR chemical shifts for a given conformation. rsc.orgnih.gov The agreement between the calculated and experimental chemical shifts can be used to assess the accuracy of the computed conformational ensemble. mdpi.com Discrepancies may indicate the presence of multiple conformations in solution or the need to refine the computational model. For complex, flexible molecules, averaging the predicted chemical shifts over an ensemble of structures from an MD simulation often yields better agreement with experimental data than using a single static structure. nih.gov
Cheminformatics and Machine Learning Approaches
Cheminformatics and machine learning (ML) have emerged as powerful tools in drug discovery and chemical biology, enabling the rapid analysis and prediction of molecular properties from chemical structures. For cyclic dipeptides like Cyclo(D-Phe-D-His), these computational methods provide a framework for understanding its potential biological roles and for using its structure as a template for discovering new bioactive molecules. By converting the two-dimensional structure of Cyclo(D-Phe-D-His) into a series of numerical descriptors (e.g., molecular fingerprints, physicochemical properties), ML models can forecast its interactions with biological systems, predict its target profile, and guide the search for structurally related compounds with optimized properties .
Prediction of Biological Activity and Polypharmacology
Polypharmacology, the principle that a single chemical compound can interact with multiple biological targets, is a critical concept in modern drug development. Machine learning models, trained on vast datasets of known compound-target interactions from databases such as ChEMBL and PubChem, are adept at predicting such multi-target activity profiles.
A hypothetical target prediction profile for Cyclo(D-Phe-D-His), generated by a consensus of multiple ML models, might reveal potential interactions with diverse protein families. For instance, the imidazole (B134444) group of the histidine residue suggests a potential affinity for histamine (B1213489) receptors or other targets that recognize this motif. The dipeptide nature of the scaffold points towards possible interactions with peptidases or peptide hormone receptors. The results from such predictive studies provide testable hypotheses for subsequent experimental validation and help elucidate the compound's mechanism of action.
Table 1: Predicted Polypharmacological Profile for Cyclo(D-Phe-D-His) using Machine Learning Models
This interactive table summarizes potential protein targets for Cyclo(D-Phe-D-His) as predicted by computational models. Columns can be sorted by clicking the headers to analyze results by target class, model, or prediction confidence.
| Predicted Protein Target | Target Class | Prediction Model | Probability Score | Potential Implication |
| Histamine H3 Receptor | GPCR | Random Forest | 0.82 | Neuromodulatory activity; interaction via histidine-like moiety. |
| Dipeptidyl Peptidase IV (DPP-IV) | Hydrolase/Protease | Gradient Boosting | 0.75 | Potential modulation of incretin (B1656795) hormones; common target for dipeptides. |
| μ-Opioid Receptor | GPCR | Consensus Score | 0.68 | Potential analgesic or neuromodulatory effects; Phe residue is a common feature. |
| p38 Mitogen-Activated Protein Kinase | Kinase | Deep Neural Network | 0.61 | Potential anti-inflammatory or cell signaling activity; identifies a possible off-target. |
| Tachykinin NK2 Receptor | GPCR | Support Vector Machine | 0.59 | Interaction with neuropeptide systems. |
Virtual Screening for Novel Ligands
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for novel molecules that are likely to bind to a specific biological target. Cyclo(D-Phe-D-His) can serve as a valuable reference compound, or scaffold, in VS campaigns designed to identify new ligands with improved potency, selectivity, or pharmacokinetic properties .
Two primary strategies are employed:
Ligand-Based Virtual Screening (LBVS): This approach leverages the known structure of an active molecule, in this case, Cyclo(D-Phe-D-His), to find other compounds with similar features. The fundamental principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching, which uses molecular fingerprints (e.g., ECFP4, MACCS keys) to calculate a Tanimoto similarity coefficient between Cyclo(D-Phe-D-His) and database compounds. A more advanced method is 3D shape similarity, which aligns molecules based on their three-dimensional shape and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). This allows for the identification of structurally diverse compounds (scaffold hopping) that mimic the key interaction features of Cyclo(D-Phe-D-His) .
Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of a relevant protein target (e.g., from the Protein Data Bank) is available, SBVS can be performed. This method, primarily involving molecular docking, simulates the binding of candidate ligands from a large library into the active site of the target protein. Each compound is assigned a score based on its predicted binding affinity and complementarity to the binding pocket. A VS campaign could aim to find molecules that dock into the Histamine H3 receptor's binding site with a more favorable binding energy (docking score) than Cyclo(D-Phe-D-His), suggesting higher potential potency.
The results of a virtual screening campaign typically yield a ranked list of "hits." These top-ranking compounds are then selected for experimental testing, significantly reducing the time and cost associated with traditional high-throughput screening.
Table 2: Representative Hits from a Virtual Screening Campaign Using Cyclo(D-Phe-D-His) as a Scaffold
This interactive table displays hypothetical results from a virtual screening campaign targeting the Histamine H3 Receptor. Cyclo(D-Phe-D-His) is used as the reference. Columns can be sorted to prioritize hits based on similarity or predicted binding strength.
| Hit ID | Tanimoto Similarity (to Cyclo(D-Phe-D-His)) | Predicted Binding Affinity (kcal/mol) to Histamine H3 Receptor | Key Structural Modification |
| Cyclo(D-Phe-D-His) (Reference) | 1.00 | -7.8 | - |
| Hit-VS-001 | 0.85 | -8.9 | Bioisosteric replacement of the imidazole ring with a 1,2,4-triazole. |
| Hit-VS-002 | 0.62 | -9.5 | Benzyl (B1604629) group replaced with a napthylmethyl group for enhanced hydrophobic interaction. |
| Hit-VS-003 | 0.79 | -8.1 | N-methylation of the diketopiperazine core to reduce hydrogen bond donor capacity. |
| Hit-VS-004 | 0.55 | -9.2 | Scaffold hop to a different heterocyclic core while maintaining spatial orientation of key pharmacophores. |
Advanced Analytical Methodologies for Cyclo D Phe D His Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification and identification of cyclic dipeptides like Cyclo(D-Phe-D-His) in various samples. nih.govresearchgate.net This method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high specificity of tandem mass spectrometry. nih.govtandfonline.com For analysis, a reversed-phase column, such as a C8 or C18, is typically employed to separate the analyte from other matrix components based on hydrophobicity. nih.govoup.com
The mass spectrometer, often a triple quadrupole (TQD), is operated in the positive electrospray ionization (ESI+) mode. tandfonline.com Quantification is achieved using multiple reaction monitoring (MRM), which involves selecting the protonated parent molecule ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable product ions in the third quadrupole. tandfonline.comrsc.org This two-stage mass filtering significantly reduces background noise and enhances selectivity. nih.gov For Cyclo(D-Phe-D-His) (MW: 284.31 g/mol ), the precursor ion would be m/z 284.3. tandfonline.com Specific fragment ions would be determined through initial infusion and fragmentation studies.
Method validation for quantification includes establishing linearity over a defined concentration range, assessing accuracy and precision, and determining the lower limit of quantification (LLOQ). nih.govtandfonline.com Sample preparation often involves a straightforward protein precipitation with a solvent like acetonitrile, which is effective for processing biological samples such as plasma. nih.gov
Table 1: Representative LC-MS/MS Parameters for Cyclo(D-Phe-D-His) Quantification This table presents hypothetical yet typical parameters for an established LC-MS/MS method.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Chromatography System | UPLC | nih.gov |
| Column | Reversed-Phase C8 or C18 (e.g., Atlantis T3) | nih.govtandfonline.com |
| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid | tandfonline.comtandfonline.com |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | tandfonline.com |
| MS Mode | Multiple Reaction Monitoring (MRM) | nih.govrsc.org |
| Precursor Ion (Q1) | [M+H]⁺ = m/z 284.3 | tandfonline.com |
| Product Ions (Q3) | To be determined (e.g., characteristic fragments of Phe and His side chains) | foodandnutritionjournal.org |
| Linearity (r²) | >0.99 | nih.govtandfonline.com |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 0.5-5 ng/mL) | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. measurlabs.comalgimed.com Unlike low-resolution mass spectrometers that provide a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with extremely high precision, typically with an error of less than 5 parts per million (ppm). algimed.comchromatographyonline.com
For Cyclo(D-Phe-D-His), HRMS analysis would be used to measure the exact mass of the protonated molecule ([M+H]⁺). This experimental value is then compared to the theoretical (calculated) exact mass. algimed.com The ability to achieve high mass accuracy allows for the differentiation of Cyclo(D-Phe-D-His) from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in a complex sample. chromatographyonline.com This high level of certainty is essential for structural confirmation in discovery research and for identifying unknown metabolites. foodandnutritionjournal.orgoup.com
Table 2: Accurate Mass Determination of Cyclo(D-Phe-D-His) by HRMS
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂ | |
| Nominal Mass | 284 g/mol | chromatographyonline.com |
| Theoretical Monoisotopic Mass | 284.12733 g/mol | |
| Theoretical [M+H]⁺ Ion | 285.13510 m/z | |
| Acceptable Mass Error | < 5 ppm | chromatographyonline.com |
| Required Instrument Resolution | >10,000 FWHM | filab.fr |
Capillary Electrophoresis for Purity Assessment and Chiral Separation
Capillary electrophoresis (CE) is a powerful separation technique with exceptionally high efficiency, making it ideal for the purity assessment of peptides. acs.org In the context of Cyclo(D-Phe-D-His), its most crucial application is in chiral analysis. Since the compound is composed of two D-amino acids, it can exist as one of four possible stereoisomers if synthesis is not perfectly controlled. CE is uniquely suited to separate these enantiomeric and diastereomeric pairs. acs.orgmdpi.com
Chiral separation by CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com Common chiral selectors for amino acids and peptides include cyclodextrins (e.g., sulfated β-cyclodextrin) or crown ethers. acs.orgnih.gov These selectors form transient diastereomeric complexes with the different stereoisomers of the analyte, which then migrate at different velocities under the applied electric field, leading to their separation. mdpi.com This method can resolve all potential isomers in a single run, allowing for the precise determination of the enantiomeric purity of a Cyclo(D-Phe-D-His) sample with detection limits for impurities often below 0.1%. acs.org Coupling CE with mass spectrometry (CE-MS) can further enhance identification capabilities. nih.gov
Table 3: Potential Stereoisomers of Cyclo(Phe-His)
| Isomer | Phenylalanine Configuration | Histidine Configuration |
|---|---|---|
| Cyclo(L-Phe-L-His) | L | L |
| Cyclo(D-Phe-D-His) | D | D |
| Cyclo(L-Phe-D-His) | L | D |
| Cyclo(D-Phe-L-His) | D | L |
Microscale Thermophoresis (MST) for Ligand-Protein Binding Affinity Studies
Microscale Thermophoresis (MST) is a biophysical technique used to quantify the binding affinity between a ligand, such as Cyclo(D-Phe-D-His), and a target protein. sygnaturediscovery.comresearchgate.net The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. wikipedia.org This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon binding. sygnaturediscovery.com
In a typical MST experiment, the target protein is fluorescently labeled (or its intrinsic fluorescence is used), and its movement is monitored as it is titrated with increasing concentrations of the unlabeled ligand, Cyclo(D-Phe-D-His). researchgate.net The change in the thermophoretic signal is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd) can be calculated. wikipedia.org A key advantage of MST is that it is performed in solution without needing to immobilize either binding partner, which preserves the native conformation of the molecules and allows for measurements in complex biological liquids. wikipedia.org The technique requires very low sample consumption and can determine binding affinities across a broad range, from nanomolar to millimolar. sygnaturediscovery.come-century.us
Table 4: Example of MST Data for Cyclo(D-Phe-D-His) Binding to a Target Protein This table presents a hypothetical dataset illustrating the results of an MST experiment.
| Target Protein | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Hypothetical Target A | Cyclo(D-Phe-D-His) | 3.2 µM | researchgate.nete-century.us |
| Hypothetical Target B | Cyclo(D-Phe-D-His) | > 100 µM (No significant binding) | researchgate.nete-century.us |
| Hypothetical Target A | Cyclo(L-Phe-L-His) | 85 µM (Weaker binding) | researchgate.nete-century.us |
Application of Advanced Spectroscopic Techniques for Complex Biological Matrices
Beyond mass spectrometry, other advanced spectroscopic techniques are invaluable for characterizing Cyclo(D-Phe-D-His), especially within complex biological matrices where unambiguous identification is challenging.
Electronic Circular Dichroism (ECD) Spectroscopy is a powerful method for the unambiguous assignment of a molecule's absolute stereochemistry. mdpi.com While MS/MS can confirm the amino acid components and their sequence, it generally cannot differentiate between stereoisomers like Cyclo(D-Phe-D-His) and Cyclo(L-Phe-L-His). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum for each enantiomer. gla.ac.uk By comparing the ECD spectrum of a sample isolated from a biological matrix to that of a synthesized, pure stereoisomer standard, one can definitively confirm its absolute configuration. mdpi.comresearchgate.net This is crucial, as stereochemistry is a key determinant of biological activity. mdpi.com
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides detailed information about a molecule's three-dimensional structure and conformation. researchgate.net The vibrational spectra are sensitive to the conformation of the diketopiperazine ring and the orientation of the amino acid side chains. When combined with theoretical calculations such as Density Functional Theory (DFT), these techniques can provide deep insights into the preferred solution-phase structure of Cyclo(D-Phe-D-His) and how it might change upon interacting with a biological target. researchgate.net
Emerging Research Directions and Academic Challenges for Cyclo D Phe D His
Rational Design of Next-Generation Cyclic Peptides
The rational design of next-generation cyclic peptides stemming from the Cyclo(D-Phe-D-His) scaffold is a promising area for therapeutic innovation. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of sequence-structure-function relationships to create novel molecules with enhanced properties. nih.gov Strategies for designing next-generation analogs of Cyclo(D-Phe-D-His) could involve several key modifications aimed at improving proteolytic stability, bioavailability, and target affinity.
One primary strategy involves the incorporation of non-canonical amino acids. Substituting the D-phenylalanine or D-histidine residues with synthetic amino acids can introduce novel functionalities and conformational constraints. nih.gov For instance, N-methylation of the peptide backbone is a known technique to improve oral bioavailability without drastically altering biological activity. pnas.org Other modifications could include the introduction of fluorinated amino acids or other halogenated derivatives to enhance binding affinity and metabolic stability.
Another avenue for rational design is the modification of the cyclic backbone itself. This can range from altering the ring size to introducing different types of cyclization, such as head-to-tail, side-chain-to-side-chain, or the incorporation of staples to create bicyclic structures. nih.gov These modifications can profoundly influence the peptide's three-dimensional structure and its ability to interact with biological targets.
Structure-based design, guided by computational modeling and structural biology, is central to these efforts. By understanding the conformational landscape of Cyclo(D-Phe-D-His), researchers can predict how specific modifications will affect its shape and interaction with target proteins. This predictive power accelerates the design-build-test cycle, making the development of new therapeutics more efficient.
Table 1: Potential Rational Design Strategies for Cyclo(D-Phe-D-His) Analogs
| Design Strategy | Potential Modification Example | Desired Outcome |
| Non-Canonical Amino Acid Incorporation | N-methylation of amide bonds | Improved oral bioavailability and metabolic stability pnas.org |
| Substitution with fluorinated amino acids | Enhanced binding affinity and stability | |
| Backbone Modification | Introduction of a peptide staple | Increased conformational rigidity and target specificity nih.gov |
| Alteration of ring size | Modulation of flexibility and target interaction surface | |
| Structure-Guided Design | Docking simulations with target proteins | Prediction of binding modes and affinities |
| NMR-guided conformational analysis | Understanding of solution-state structure to guide modifications |
Exploration of Novel Biological Targets and Mechanisms
While the full spectrum of biological activities for Cyclo(D-Phe-D-His) remains to be elucidated, the broader class of cyclic dipeptides is known to interact with a wide array of biological targets, suggesting significant therapeutic potential. Research into novel targets and mechanisms for Cyclo(D-Phe-D-His) is a critical step toward understanding its pharmacological profile. Cyclic peptides, in general, are recognized for their ability to modulate protein-protein interactions, which are often challenging targets for small molecules. nih.gov
Emerging research suggests that cyclic dipeptides can influence various signaling pathways. For example, some cyclic dipeptides have been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties. nih.govnih.gov A key area of investigation for Cyclo(D-Phe-D-His) would be to screen it against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. nih.gov Furthermore, its potential to modulate inflammatory pathways, such as the NF-κB signaling axis, could be explored. nih.govnih.gov
The unique structural features of Cyclo(D-Phe-D-His), particularly the presence of a histidine residue, suggest potential roles in processes involving metal ion chelation or pH-dependent interactions. The imidazole (B134444) side chain of histidine can act as a proton donor or acceptor at physiological pH, which could be critical for its mechanism of action at a specific biological target.
Identifying the direct molecular targets of Cyclo(D-Phe-D-His) is a significant but essential challenge. Techniques such as affinity chromatography, where the cyclic peptide is immobilized to a resin to capture its binding partners from cell lysates, could be employed. science.gov Additionally, chemoproteomics approaches can help to identify protein targets in a more unbiased manner.
Integration of Computational and Experimental Methodologies
A synergistic approach that combines computational and experimental methods is crucial for advancing our understanding of Cyclo(D-Phe-D-His). nih.gov Molecular dynamics (MD) simulations, for example, are powerful tools for exploring the conformational landscape of cyclic peptides in solution, providing insights that are often difficult to obtain through experimental methods alone. nih.gov However, the accuracy of these simulations is highly dependent on the force fields used. nih.gov
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide valuable structural data. NMR can reveal the solution-state conformation of Cyclo(D-Phe-D-His), which is often more biologically relevant than the solid-state structure obtained from crystallography. nih.gov Integrating NMR data, such as nuclear Overhauser effect (NOE) restraints, into MD simulations can lead to more accurate structural models.
Computational methods can also guide the rational design of experiments. For instance, docking simulations can predict the binding mode of Cyclo(D-Phe-D-His) to a potential target protein, and these predictions can then be tested experimentally through site-directed mutagenesis and binding assays. arxiv.org This iterative cycle of computational prediction and experimental validation can significantly accelerate the research process. arxiv.org
Density functional theory (DFT) calculations can provide insights into the electronic properties of Cyclo(D-Phe-D-His), which can be correlated with experimental data from techniques like photoelectron spectroscopy. arxiv.org This integrated approach allows for a more comprehensive understanding of the molecule's structure, dynamics, and electronic properties. researchgate.net
Development of Cyclo(D-Phe-D-His) as a Research Tool or Probe
Beyond its potential therapeutic applications, Cyclo(D-Phe-D-His) can be developed into a valuable research tool or chemical probe to investigate biological processes. To achieve this, the molecule can be chemically modified to incorporate reporter groups, such as fluorescent dyes or affinity tags.
For example, synthesizing a fluorescently labeled analog of Cyclo(D-Phe-D-His) would enable researchers to visualize its cellular uptake and subcellular localization using microscopy techniques. This information is critical for understanding how the peptide interacts with cells and where it exerts its biological effects.
Furthermore, biotinylated or otherwise tagged versions of Cyclo(D-Phe-D-His) can be used in pull-down assays to identify its interacting proteins. This is a powerful method for target identification and validation. The synthesis of radiolabeled versions of the peptide could also facilitate studies on its pharmacokinetic and pharmacodynamic properties in vivo. acs.org
The development of such probes requires robust synthetic methodologies that allow for the site-specific incorporation of the desired tags without significantly perturbing the peptide's conformation and biological activity. The synthesis of such derivatives is a non-trivial challenge that requires careful planning and execution. researchgate.net
Overcoming Academic Challenges in Cyclic Peptide Research (e.g., Conformational Complexity)
A significant academic challenge in the study of cyclic peptides, including Cyclo(D-Phe-D-His), is their conformational complexity. nih.gov Unlike linear peptides, which are highly flexible, cyclic peptides are conformationally constrained. However, they often exist as an equilibrium of multiple conformers in solution. nih.gov Characterizing this conformational ensemble is experimentally and computationally demanding.
NMR spectroscopy is a primary tool for studying peptide conformation in solution, but the interpretation of NMR data for conformationally flexible molecules can be complex. nih.gov Advanced NMR techniques, coupled with computational modeling, are often required to build a comprehensive picture of the conformational landscape. nih.gov
Another challenge is the synthesis and purification of cyclic peptides. The cyclization step can be low-yielding, and the purification of the desired cyclic monomer from linear precursors and cyclic oligomers can be difficult. nih.gov The synthesis of stereochemically pure Cyclo(D-Phe-D-His) also requires careful control of the stereochemistry of the starting amino acids.
The limited understanding of the rules governing the passive membrane permeability of cyclic peptides is another hurdle. While cyclization generally improves metabolic stability, it does not guarantee cell permeability. Developing predictive models for the cell permeability of cyclic peptides is an active area of research. nih.gov
Potential Applications in Advanced Materials Science (e.g., Peptide Nanotubes)
The self-assembly of cyclic peptides into well-ordered nanostructures, such as nanotubes, is a rapidly growing area of research with potential applications in materials science and nanotechnology. rsc.orgnih.gov Cyclic peptides containing alternating D- and L-amino acids can stack through intermolecular hydrogen bonds to form hollow tubular structures. nih.gov
While the self-assembly properties of Cyclo(D-Phe-D-His) have not been specifically reported, its constituent amino acids suggest it could be a candidate for forming such nanostructures. The aromatic side chain of phenylalanine can participate in π-π stacking interactions, which can further stabilize the self-assembled structures. The histidine residue offers a pH-tunable element, as its imidazole side chain can be protonated or deprotonated, potentially influencing the self-assembly process in response to environmental pH changes.
These peptide nanotubes have a range of potential applications. They can serve as scaffolds for tissue engineering, as channels for ion transport across membranes, or as drug delivery vehicles. nih.gov The internal diameter and surface chemistry of the nanotubes can be precisely controlled by modifying the amino acid sequence of the cyclic peptide building blocks. nih.gov
Further research is needed to explore the self-assembly behavior of Cyclo(D-Phe-D-His) and its potential to form functional nanomaterials. This would involve studying its aggregation behavior under different conditions (e.g., concentration, pH, solvent) using techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and dynamic light scattering (DLS). rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
